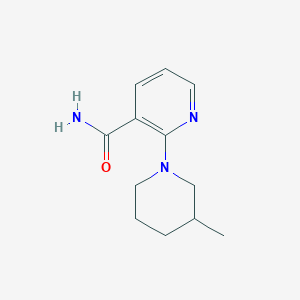

2-(3-Methylpiperidino)nicotinamide

Description

2-(3-Methylpiperidino)nicotinamide is a nicotinamide derivative featuring a 3-methylpiperidine moiety attached to the pyridine ring of nicotinamide. Nicotinamide derivatives often modulate NAD+-dependent processes, including sirtuin (SIRT) and poly(ADP-ribose) polymerase (PARP) activities, making them critical in cellular metabolism and signaling .

Properties

IUPAC Name |

2-(3-methylpiperidin-1-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-9-4-3-7-15(8-9)12-10(11(13)16)5-2-6-14-12/h2,5-6,9H,3-4,7-8H2,1H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCOGWTXHPEDIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=CC=N2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Methylpiperidino)nicotinamide typically involves the reaction of nicotinic acid or its derivatives with 3-methylpiperidine. One common method is the direct oxidation of 3-methylpyridine to nicotinic acid using nitric acid as an oxidant . The nicotinic acid is then converted to nicotinamide, which can be further reacted with 3-methylpiperidine under appropriate conditions to yield 2-(3-Methylpiperidino)nicotinamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-(3-Methylpiperidino)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Methylpiperidino)nicotinamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound is used in the development of various industrial products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidino)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by acting as a component of coenzymes such as nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes play crucial roles in cellular energy metabolism, DNA repair, and regulation of transcription processes .

Comparison with Similar Compounds

The following analysis compares 2-(3-Methylpiperidino)nicotinamide with structurally and functionally related nicotinamide derivatives, focusing on enzymatic interactions, kinetic parameters, and catalytic mechanisms.

Structural Analogues: NAT-1 and NAT-2

highlights two nicotinamide derivatives:

- NAT-1 : N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide

- NAT-2 : N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide

Key Differences :

| Parameter | 2-(3-Methylpiperidino)nicotinamide | NAT-1 | NAT-2 |

|---|---|---|---|

| Substituent | 3-Methylpiperidine | 4-Methoxyphenyl-thiazolidinone | Di-tert-butyl-hydroxyphenyl-thiazolidinone |

| Bioactivity Target | Presumed NAMPT/SIRT modulation | Unknown (likely PARP/SIRT) | Antioxidant/anti-inflammatory |

| Hydrophobicity | Moderate (piperidine ring) | High (methoxy group) | Very high (tert-butyl groups) |

The 3-methylpiperidine group in 2-(3-Methylpiperidino)nicotinamide may enhance membrane permeability compared to the bulky thiazolidinone rings in NAT-1/NAT-2. However, NAT-2’s di-tert-butyl group likely improves metabolic stability .

Enzymatic Interactions: NAMPT Substrate Specificity

NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN). Structural studies reveal that NAMPT binds nicotinamide via:

- Hydrogen bonds between Asp313 and the amide group of NAM.

- π-stacking interactions with Phe193/Tyr*18 .

Comparison :

| Compound | Binding Affinity (Km) | Catalytic Efficiency (kcat/Km) | Transition-State Stabilization |

|---|---|---|---|

| Nicotinamide (NAM) | ~2 μM | 1.0 (reference) | High (via Mg²⁺ coordination) |

| 2-(3-Methylpiperidino)nicotinamide | Not reported | Likely reduced | Potential steric hindrance from 3-methylpiperidine |

| NAT-1 | Not reported | Unknown | Thiazolidinone may disrupt π-stacking |

The 3-methylpiperidine group in 2-(3-Methylpiperidino)nicotinamide could sterically clash with NAMPT’s Phe193/Tyr*18, reducing binding affinity compared to NAM. In contrast, NAT-1’s thiazolidinone might compete with the ribose-binding site .

Transition-State Stabilization Mechanisms

NAMPT accelerates NMN pyrophosphorolysis by stabilizing a ribooxacarbenium-ion transition state (TS) via:

Comparison with Other PRTases :

| Enzyme | Key Catalytic Features | Transition-State Synchronicity |

|---|---|---|

| NAMPT | Dual Mg²⁺ ions; Asp313/Glu148 interactions | Highly synchronous (bond order: 0.06) |

| OPRTase | Single Mg²⁺; Lys/Arg residues for charge stabilization | Less synchronous |

| APRTase | No Mg²⁺; relies on Asp/Glu for leaving-group activation | Non-synchronous |

2-(3-Methylpiperidino)nicotinamide lacks the ribose-phosphate moiety required for Mg²⁺ coordination, rendering it unable to participate in NAMPT’s TS stabilization. This contrasts with NMN, which achieves a TS bond order of 0.02 for the leaving group .

pH and Substrate Concentration Effects

NAMPT activity is pH-dependent, with optimal KIEs observed at pH 6.30 and low PPi concentrations (75 μM) .

Comparative Kinetic Parameters :

| Compound | Optimal pH | PPi Concentration for Max KIE | Intrinsic KIE (1′-³H) |

|---|---|---|---|

| NMN | 6.30 | 75 μM | 1.093 ± 0.003 |

| 2-(3-Methylpiperidino)nicotinamide | N/A | N/A | Not applicable |

| NAT-2 | N/A | N/A | Not applicable |

The absence of a ribose group in 2-(3-Methylpiperidino)nicotinamide precludes participation in NAMPT’s pyrophosphorolysis, unlike NMN, which shows strong pH-dependent KIEs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.